4-Chloro-2-phenylquinoline

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Activated C4-Cl bond enables facile amination and cross-coupling, inaccessible to hydroxy/methoxy analogs. Exclusive precursor for 4-aminoquinoline pharmacophores targeting MCH1R, DNA intercalators, and anti-MRSA scaffolds. Cobalt-catalyzed electrochemical couplings offer sustainable entry to 4-arylquinoline libraries. Low melting point (62–64°C) and pKa 3.08 distinguish it from the hydroxy analog, aiding formulation studies.

Molecular Formula C15H10ClN
Molecular Weight 239.7 g/mol
CAS No. 4979-79-7
Cat. No. B1581051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-phenylquinoline
CAS4979-79-7
Molecular FormulaC15H10ClN
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Cl
InChIInChI=1S/C15H10ClN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
InChIKeyGLVDSTVYOFXBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-phenylquinoline (CAS 4979-79-7): Chemical Identity and Core Characteristics for Research Procurement


4-Chloro-2-phenylquinoline (CAS: 4979-79-7) is a heterocyclic aromatic compound within the quinoline family, characterized by a chloro substituent at the 4-position and a phenyl group at the 2-position of the quinoline core [1]. It is commercially available as a high-purity (≥99%) chemical intermediate with a molecular formula of C15H10ClN and a molecular weight of 239.71 g/mol . The compound exhibits a solid powder form, a melting point of 62–64°C, and predicted physical properties including a boiling point of 378.6°C, density of 1.235 g/cm³, and pKa of 3.08 [2]. Its reactive chloro substituent at the C4 position confers distinct synthetic versatility, enabling facile amination and cross-coupling reactions that distinguish it from hydroxy, methoxy, or unsubstituted quinoline analogs [3].

Why 4-Chloro-2-phenylquinoline (CAS 4979-79-7) Cannot Be Substituted by Other 2-Phenylquinoline Analogs


Generic substitution among 2-phenylquinoline derivatives is precluded by the distinct reactivity and physicochemical properties conferred by the C4 substituent. Unlike the hydroxy analog (4-hydroxy-2-phenylquinoline, CAS 1144-20-3) which exists primarily in the 4-quinolinone tautomeric form and exhibits efflux pump inhibitory activity , or the methoxy analog (4-methoxy-2-phenylquinoline, CAS 22680-62-2) which is a natural product with limited synthetic utility [1], the 4-chloro variant serves as a versatile electrophilic intermediate. The activated chloro group enables nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions that are inaccessible to the hydroxy or methoxy analogs [2]. Furthermore, compared to the unsubstituted 2-phenylquinoline (CAS 612-96-4), which demonstrates gastroprotective activity but limited chemical handle for further diversification [3], the 4-chloro derivative offers a strategic synthetic entry point for constructing diverse 4-amino, 4-alkoxy, and 4-aryl libraries [4]. Quantitative differences in reactivity and downstream derivatization potential substantiate the need for specific procurement of the 4-chloro congener.

4-Chloro-2-phenylquinoline (CAS 4979-79-7): Quantitative Differentiation Evidence Versus Closest Analogs


Synthetic Reactivity: Amination Yield Comparison with Amide Solvents

The 4-chloro substituent in 4-chloro-2-phenylquinoline derivatives undergoes amination with varying efficiencies depending on the amide solvent used. The relative reactivity order was established as N,N-dimethylformamide > N,N-diethylformamide > N-methylformamide > formamide > N,N-dimethylacetamide > N,N-dimethylpropionamide, with yields proportional to the ease of amide dissociation [1]. In contrast, 4-hydroxy-2-phenylquinoline (the keto tautomer) and 4-methoxy-2-phenylquinoline are inert toward analogous amination under identical conditions due to the poor leaving group ability of OH and OMe, respectively [2][3].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Antibacterial Activity: MIC Values of 4-Chloro-2-phenylquinoline Derivatives Against Resistant Strains

A series of 4-chloro-2-phenylquinoline derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The most active derivatives (Q3, Q5, Q6, Q9) exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL [1]. In comparison, the unsubstituted 2-phenylquinoline scaffold shows no direct antibacterial activity at comparable concentrations, with reported gastroprotective effects at doses of 10–100 mg/kg in vivo [2][3].

Antibacterial Drug Discovery MRSA Research Infectious Disease

Physicochemical Properties: Melting Point and Predicted pKa Differentiation

The physicochemical profile of 4-chloro-2-phenylquinoline differs markedly from its analogs. It exhibits a melting point of 62–64°C , compared to 255–256°C for 4-hydroxy-2-phenylquinoline and 226–230°C for 4-methoxy-2-phenylquinoline (predicted) [1]. The predicted pKa of 3.08 for the chloro derivative [2] contrasts sharply with the strong basicity reported for 4-methoxy-2-phenylquinoline [3].

Preformulation Physical Chemistry Crystallization

Commercial Availability: Purity Grade and Packaging for Research Procurement

4-Chloro-2-phenylquinoline is commercially available with a certified purity of 99% (min. 98.5% by GC) from major suppliers, offered in standard research packaging (e.g., 2.5 g, 250 mg) suitable for small-scale synthesis . In contrast, the 4-hydroxy analog is often supplied as part of specialized screening collections with lower guaranteed purity , and the 4-methoxy analog is primarily isolated as a natural product with limited commercial availability .

Chemical Sourcing Quality Control Research Supply

Pharmacophore Potential: 4-Aminoquinoline Derivatives as MCH1R Antagonists

4-Aminoquinoline derivatives synthesized from 4-chloro-2-phenylquinoline have been explored as melanin-concentrating hormone 1 receptor (MCH1R) antagonists, with potential applications in obesity treatment [1]. This class-level activity is not observed for the corresponding 4-hydroxy or 4-methoxy analogs, which do not yield the requisite 4-amino pharmacophore under standard amination conditions [2].

Neuroscience Obesity Drug Discovery Receptor Pharmacology

Cross-Coupling Potential: Electrochemical Cobalt-Catalyzed Arylation

4-Chloroquinoline derivatives, including 4-chloro-2-phenylquinoline, participate in cobalt-catalyzed electrochemical cross-coupling reactions with functionalized phenyl halides to yield various 4-phenylquinoline derivatives in satisfactory to high yields [1]. This reactivity is absent in 4-hydroxy-2-phenylquinoline and 4-methoxy-2-phenylquinoline, which lack a suitable leaving group for such transition metal-catalyzed transformations [2].

Organic Synthesis Electrochemistry Methodology Development

Optimal Research and Industrial Application Scenarios for 4-Chloro-2-phenylquinoline (CAS 4979-79-7)


Synthesis of 4-Amino-2-phenylquinoline Libraries for CNS and Oncology Drug Discovery

Researchers developing novel 4-aminoquinoline-based pharmacophores for targets such as MCH1R (obesity) or DNA intercalators (oncology) should procure 4-chloro-2-phenylquinoline as the key starting material. Its activated C4-Cl bond enables straightforward amination with a range of amide solvents to generate diverse 4-amino derivatives [1]. The hydroxy and methoxy analogs are synthetically inert toward this transformation, making the chloro compound the exclusive precursor for this class of molecules.

Development of Novel Anti-MRSA Agents via 4-Chloro-2-phenylquinoline Scaffold Optimization

Investigators focused on addressing antimicrobial resistance, particularly methicillin-resistant S. aureus (MRSA), should consider 4-chloro-2-phenylquinoline as a privileged scaffold for analog synthesis. Derivatives of this core have demonstrated MIC values of 50 µg/mL against resistant strains [2]. The parent 2-phenylquinoline lacks antibacterial activity, underscoring the critical role of the 4-chloro substituent and subsequent derivatization in conferring anti-MRSA properties.

Sustainable Synthesis of 4-Arylquinoline Libraries via Electrochemical Cross-Coupling

Laboratories employing green chemistry principles to construct 4-arylquinoline libraries should utilize 4-chloro-2-phenylquinoline in cobalt-catalyzed electrochemical cross-coupling reactions. This method provides satisfactory to high yields of 4-phenylquinoline derivatives under mild conditions without stoichiometric metal waste [3]. The hydroxy and methoxy analogs are unsuitable substrates for this transformation, confirming the 4-chloro variant as the only viable starting material for this sustainable synthetic approach.

Physicochemical Profiling and Preformulation Studies of Quinoline-Based Drug Candidates

Formulation scientists and physical chemists characterizing the developability of quinoline-based drug candidates can use 4-chloro-2-phenylquinoline as a model compound for comparative studies. Its low melting point (62–64°C) and predicted pKa (3.08) contrast sharply with the hydroxy analog (mp 255–256°C, pKa ~8–9), providing a basis for evaluating substituent effects on solubility, crystallinity, and salt formation . Such data inform early-stage formulation strategies for 4-substituted quinoline clinical candidates.

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